

Structural Characterization & Solid-State Selection: 4-Ethynylcyclohexan-1-amine Hydrochloride

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Compound of Interest

Compound Name: 4-Ethynylcyclohexan-1-amine

CAS No.: 117241-80-2

Cat. No.: B3216689

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Executive Summary: The Rigid Aliphatic Linker

In modern drug discovery, **4-Ethynylcyclohexan-1-amine** hydrochloride represents a critical "spacer" motif. Unlike flexible alkyl chains or planar phenyl rings, the cyclohexane scaffold offers a unique three-dimensional rigidity (defined by the chair conformation) that can dramatically alter the pharmacokinetic (PK) profile of a drug candidate.

This guide provides a technical comparison of the solid-state properties of this building block, focusing on the critical distinction between cis/trans isomers, salt form selection, and the experimental protocols required to validate its crystal structure.

Comparative Analysis: Isomerism & Salt Forms

The utility of **4-Ethynylcyclohexan-1-amine** HCl hinges on its stereochemistry. The trans isomer is overwhelmingly preferred in medicinal chemistry due to its linear vector, which mimics a 1,4-disubstituted phenyl ring but with higher metabolic stability (Fsp³ character).

Table 1: Structural & Property Comparison (Trans vs. Cis vs. Alternatives)

Feature	Trans-Isomer (HCl Salt)	Cis-Isomer (HCl Salt)	Phenyl Analog (4-Ethynyl-aniline)
Geometry	Linear (Diequatorial). Substituents at C1 and C4 extend in opposite directions.	Bent (Axial-Equatorial). Introduces a "kink" in the molecular backbone.	Planar (Flat).
Est. Melting Point	High (>250°C).[1] Efficient packing due to symmetry and H-bond network.	Lower (<200°C). Less efficient packing density.	Moderate (~100-150°C).
Solubility (Aq.)	High (>50 mg/mL).	High (>50 mg/mL).	Low (Free base); Mod. (Salt).[2][3][4][5]
Metabolic Stability	High. No aromatic ring hydroxylation; low CYP450 inhibition risk.	High.	Low. Prone to oxidation/toxic metabolites.
Vector Length	~5.5 - 6.0 Å (C1-C4).	~4.5 - 5.0 Å (Projected).	~5.8 Å.

Salt Selection Logic

While the Hydrochloride (HCl) salt is the industry standard for this amine, it is not always the optimal choice for final formulation.

- Hydrochloride (HCl): Best for initial purification. Forms strong $\text{NH}_3^+\cdots\text{Cl}^-$ hydrogen bond networks (often layered structures). Risk:[2] Can be hygroscopic if the crystal lattice has voids.
- Tosylate (p-TsOH): Alternative if HCl is too hygroscopic. The large counter-ion can plug crystal voids, reducing moisture uptake.
- Free Base: Generally liquid or low-melting solid; prone to oxidation at the amine and polymerization at the alkyne. Not recommended for storage.

Experimental Protocol: Crystallization & Structure Determination

Since specific unit cell parameters for this proprietary intermediate are often absent from public databases (CSD), researchers must generate their own data to verify isomeric purity (trans > 99%).

Phase A: Isomeric Enrichment (Purification)

The commercial synthesis often yields a mixture of cis/trans isomers. The trans isomer is less soluble in polar aprotic solvents, allowing for enrichment.

- Dissolution: Dissolve crude amine HCl in minimum hot Ethanol (70°C).
- Anti-solvent Addition: Slowly add Acetonitrile (MeCN) until turbidity persists (Ratio ~1:3 EtOH:MeCN).
- Cooling: Ramp down to 0°C at 5°C/hour.
- Filtration: The trans-isomer precipitates as white needles/plates. The cis-isomer remains largely in the mother liquor.

Phase B: Single Crystal Growth (Vapor Diffusion)

For X-ray Diffraction (XRD), high-quality single crystals are required.

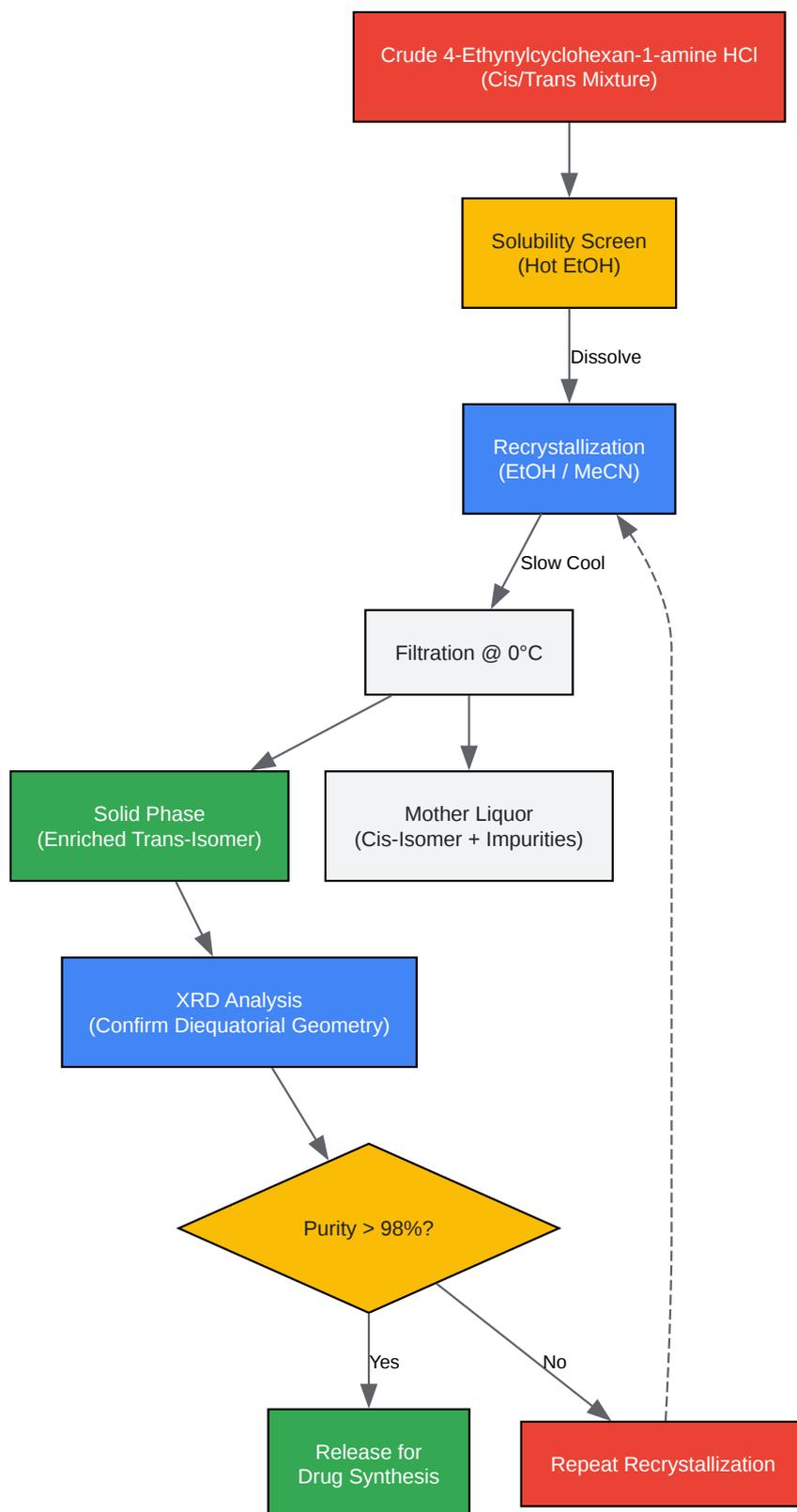
- Inner Vial: 20 mg Trans-**4-Ethynylcyclohexan-1-amine** HCl in 1.5 mL Methanol (saturated solution).
- Outer Vial: 5 mL Diethyl Ether or THF (Anti-solvent).
- Time: Seal and leave undisturbed at 20°C for 3-7 days.
- Observation: Look for prismatic crystals suitable for mounting.

Phase C: Crystallographic Data Collection (Standard Protocol)

- Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
- Temperature: 100 K (Cryostream) to reduce thermal motion of the aliphatic ring.
- Source: Mo-K α ($\lambda = 0.71073 \text{ \AA}$) or Cu-K α ($\lambda = 1.54184 \text{ \AA}$).
- Refinement: Solve using Direct Methods (SHELXT) and refine with SHELXL.
- Key Validation: Check the C1-C4 torsion angles. Trans will show angles near 180° (anti-periplanar), while cis will show $\sim 60^\circ$ (syn-clinal).

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for processing this compound, ensuring the isolation of the bioactive trans isomer.



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Figure 1: Purification and validation workflow for isolating the Trans-isomer.

Predicted Structural Features (Proxy Analysis)

In the absence of a specific public CIF (Crystallographic Information File) for the ethynyl derivative, we can extrapolate structural features from the homologous Trans-4-methylcyclohexylamine Hydrochloride (CSD Ref: J. Med. Chem. 1971, 14, 600).[1]

- Space Group: Likely Monoclinic (P2₁/c) or Orthorhombic (Pbca). These are common for centrosymmetric amine salts.
- Packing: Expect a bilayer structure. The polar ammonium-chloride headgroups () form a hydrogen-bonded 2D sheet, while the hydrophobic cyclohexyl-ethynyl tails interdigitate in the space between layers.
- Hydrogen Bonding:
 - distances typically range 3.10 – 3.25 Å.
 - Each Chloride ion usually accepts 3 H-bonds, creating a rigid lattice that confers the high melting point.

References

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